molecular formula C16H19FN4O4S B2692557 methyl 5-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)-3-methyl-1H-pyrazole-4-carboxylate CAS No. 1324011-67-7

methyl 5-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)-3-methyl-1H-pyrazole-4-carboxylate

Cat. No. B2692557
CAS RN: 1324011-67-7
M. Wt: 382.41
InChI Key: PTOOWUNGLXSWTJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperazine derivatives, which are part of the compound’s structure, has been a focus of recent research . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of this compound includes a piperazine ring, which is a common moiety in many pharmaceutical drugs . The fluorophenyl group attached to the piperazine ring could potentially enhance the compound’s biological activity.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the formation of a piperazine ring through cyclization of 1,2-diamine derivatives with sulfonium salts . This is followed by the addition of the sulfonyl and carboxylate groups to form the final compound.

Scientific Research Applications

Synthesis and Antitumor Activity

Research indicates that derivatives similar to the specified compound, especially those with phenylpiperazinyl groups, demonstrate significant cytotoxicity against various tumor cell lines. For instance, compounds featuring the 3-fluoro-5-substituted phenylpiperazinyl group have shown potent antitumor activity in both in vitro and in vivo models, highlighting their potential as leads for developing new anticancer drugs (Naito et al., 2005).

Anticancer Evaluation of Di- and Trifunctional Substituted Compounds

A series of compounds with piperazine substituents have been studied for their anticancer activity, showing effectiveness across a range of cancer cell lines. This research contributes to the broader scientific understanding of structurally related compounds' therapeutic potential (Turov, 2020).

Antibacterial Activities

Novel derivatives featuring substituted phenyl and thiadiazol-sulfonyl piperazine have been synthesized and shown to possess antibacterial activities against several pathogens. This suggests the utility of such compounds in developing new antibacterial agents (Qi, 2014).

Drug Efficacy Determinations

Research on novel pyrazoles, including derivatives of the compound , has involved synthesizing new derivatives and assessing their biological properties, such as antioxidant, anti-breast cancer, and anti-inflammatory activities. Molecular docking studies have supported these compounds' potential as pharmaceutical leads (Thangarasu et al., 2019).

Synthesis and Characterization of Newer Derivatives

The synthesis and biological evaluation of carbazole derivatives, which share a structural motif with the specified compound, have demonstrated significant antibacterial and antifungal activity. This further underscores the chemical scaffold's relevance in medicinal chemistry for discovering new therapeutic agents (Sharma et al., 2014).

properties

IUPAC Name

methyl 3-[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl-5-methyl-1H-pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN4O4S/c1-11-14(16(22)25-2)15(19-18-11)26(23,24)21-9-7-20(8-10-21)13-5-3-12(17)4-6-13/h3-6H,7-10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTOOWUNGLXSWTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3-[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl-5-methyl-1H-pyrazole-4-carboxylate

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